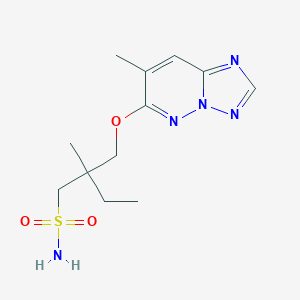
6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is known for its unique chemical structure and properties, which make it an attractive target for researchers.
Mechanism Of Action
The mechanism of action of 6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of pH balance in the body. It has also been shown to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine are complex and depend on the specific context of its use. In general, it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to affect various physiological processes, including blood pressure regulation, kidney function, and glucose metabolism.
Advantages And Limitations For Lab Experiments
One of the main advantages of 6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine for lab experiments is its unique chemical structure, which makes it an attractive target for researchers. It also has a wide range of potential applications, which makes it a versatile tool for various types of research. However, one limitation of this compound is that it can be difficult and expensive to synthesize, which may limit its availability for some researchers.
Future Directions
There are many potential future directions for research on 6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, which could provide insights into its potential therapeutic applications.
2. Development of more efficient and cost-effective methods for synthesizing this compound, which could increase its availability for research.
3. Investigation of the potential applications of this compound in the field of materials science, such as for the development of new types of sensors or catalysts.
4. Studies on the potential toxic effects of this compound, which could help to determine its safety for use in various applications.
5. Investigation of the potential applications of this compound in the field of agriculture, such as for the development of new types of pesticides or herbicides.
In conclusion, 6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine is a chemical compound with a unique chemical structure and properties that make it an attractive target for scientific research. It has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. Further research is needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In biochemistry, it has been studied for its interactions with various enzymes and proteins, which could provide insights into its mechanism of action.
properties
CAS RN |
152537-71-8 |
|---|---|
Product Name |
6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine |
Molecular Formula |
C12H19N5O3S |
Molecular Weight |
313.38 g/mol |
IUPAC Name |
2-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxymethyl]butane-1-sulfonamide |
InChI |
InChI=1S/C12H19N5O3S/c1-4-12(3,7-21(13,18)19)6-20-11-9(2)5-10-14-8-15-17(10)16-11/h5,8H,4,6-7H2,1-3H3,(H2,13,18,19) |
InChI Key |
IJFQVZAPJZHQTN-UHFFFAOYSA-N |
SMILES |
CCC(C)(COC1=NN2C(=NC=N2)C=C1C)CS(=O)(=O)N |
Canonical SMILES |
CCC(C)(COC1=NN2C(=NC=N2)C=C1C)CS(=O)(=O)N |
synonyms |
1-Butanesulfonamide, 2-methyl-2-(((7-methyl(1,2,4)triazolo(1,5-b)pyrid azin-6-yl)oxy)methyl)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

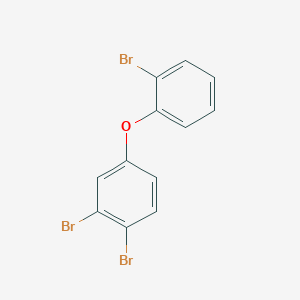

![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)
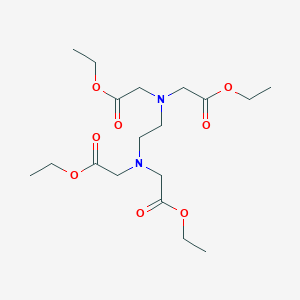
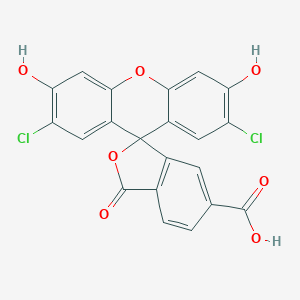
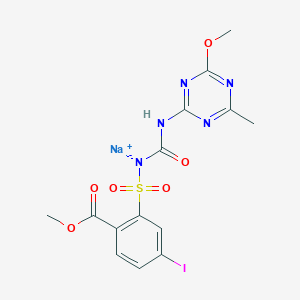


![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)

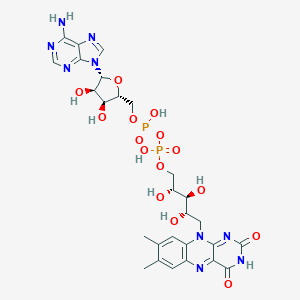
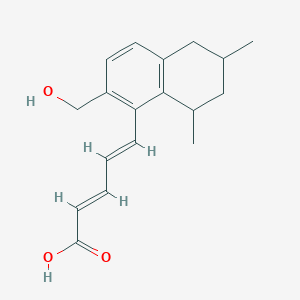
![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)
![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)